6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester is a specialized chemical compound with the molecular formula and a CAS number of 2177266-42-9. This compound is classified as a specialty material, primarily used in scientific research and chemical synthesis. Its structure includes a cyclohexene ring, which contributes to its unique reactivity and properties.
The synthesis of 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester typically involves several steps:
These methods require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The synthesis may utilize various reagents and catalysts, including:
The molecular structure of 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester features:
CC(C)(C)OC(=O)N(C1=CCCCC1)C(=O)OC
.6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions to avoid side reactions. For example, hydrolysis can be catalyzed by acids or bases depending on desired reaction pathways.
The mechanism by which 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester exerts its effects involves:
Experimental studies often utilize spectroscopic methods (e.g., NMR, IR) to monitor these reactions and confirm the formation of intermediates.
Relevant data regarding melting point, boiling point, and specific heat capacities are often determined through experimental methods.
6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester is primarily utilized in:
This compound plays a crucial role in advancing research in organic synthesis and medicinal chemistry by providing versatile building blocks for various applications.
CAS No.: 15823-71-9
CAS No.: 35554-08-6
CAS No.:
CAS No.:
CAS No.: 16670-83-0
CAS No.: 51165-41-4